molecular formula C5H9NO2S B131024 2-Methylthiazolidine-4-carboxylic acid CAS No. 4165-32-6

2-Methylthiazolidine-4-carboxylic acid

Cat. No.: B131024
CAS No.: 4165-32-6
M. Wt: 147.2 g/mol
InChI Key: FHTPNEYXMGZOSH-UHFFFAOYSA-N
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Description

2-Methylthiazolidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2S and its molecular weight is 147.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTPNEYXMGZOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10914841
Record name 2-Methyl-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4165-32-6
Record name 2-Methylthiazolidine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4165-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylthiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetaldehyde (0.27 g) and L-cysteine (0.75 g) were reacted in aqueous solution 10 ml at room temperature for 1.5 hours, followed by solvent evaporation evaporated in vacuo. The resulting product was recrystallized from methanol to yield the title compound. Melting Point: 161°-163° centigrade Optical Rotation [α]26D:-148°.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is 2-Methylthiazolidine-4-carboxylic acid and how is it formed?

A: this compound (MTCA) is a thioproline formed through the reaction of L-cysteine with acetaldehyde. [, , ] This reaction is of interest because it can occur in vivo, potentially representing a detoxification pathway for acetaldehyde. [, , ]

Q2: Why is the formation of MTCA in the human body significant?

A: MTCA has been identified in human blood and urine, particularly after ethanol consumption. [, , ] This is because ethanol is metabolized to acetaldehyde in the liver. [, ] Elevated acetaldehyde levels are linked to various health issues, including some cancers. [, , ]

Q3: Can MTCA formation be influenced by factors other than alcohol consumption?

A: Yes, studies have shown that cigarette smoking also significantly increases the urinary excretion of MTCA. [] Dietary factors, like the consumption of preserved meats and fish, can also influence MTCA levels. []

Q4: Does L-cysteine play a role beyond being a precursor to MTCA?

A: L-cysteine may also act as an inhibitor of endogenous N-nitrosation. [] It can react with nitrosating species, potentially reducing the formation of carcinogenic N-nitroso compounds. []

Q5: What is the significance of N-nitroso compounds in this context?

A: N-nitroso compounds, including those derived from thioprolines like MTCA (e.g., NMTCA), have been investigated as potential risk factors for gastric cancer. [, ] Research suggests that measuring urinary levels of these compounds might serve as a marker for endogenous nitrosation and exposure to precursors like aldehydes. []

Q6: Are there any known protective effects of MTCA or its precursors?

A: While research is ongoing, some studies suggest that L-cysteine prodrugs, including MTCA, may offer protection against acute liver failure induced by paracetamol in mice. [] This protective effect is thought to stem from their ability to suppress the elevation of liver enzyme levels and improve liver function. []

Q7: Has MTCA been explored for potential therapeutic applications?

A: L-cysteine, the precursor to MTCA, has been incorporated into chewing gum formulations designed to bind acetaldehyde in saliva during smoking. [] The aim is to reduce the levels of acetaldehyde, a known carcinogen, that come into contact with oral tissues. []

Q8: Are there any studies looking at geographical differences in MTCA levels?

A: Interestingly, a study in Japan found that individuals living in a high-risk area for stomach cancer had significantly higher urinary NTCA (another thioproline) levels compared to those in a low-risk area. [] This suggests a potential link between environmental factors, dietary habits, and the formation of these compounds. []

Q9: What methods are used to study MTCA and related compounds?

A: Researchers use techniques like gas chromatography-thermal energy analysis and liquid chromatography-tandem mass spectrometry to measure the levels of MTCA, NMTCA, and other N-nitrosamino acids in urine samples. [, ] These methods allow for accurate quantification of these compounds and provide insights into their formation and potential biological significance. [, ]

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